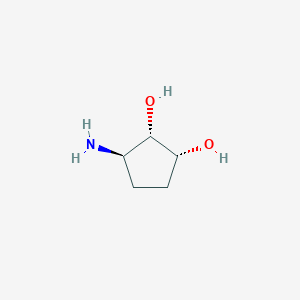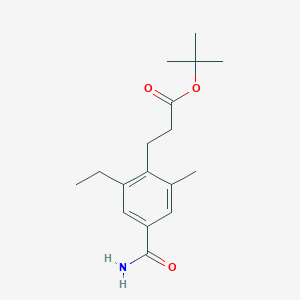
3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester
Overview
Description
3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and reactivity. This compound, in particular, may have applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester typically involves the esterification of 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, ethers, or other substituted esters.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound for studying metabolic pathways involving esters.
Medicine
Industry
In the chemical industry, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester exerts its effects depends on its specific application. In general, esters can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid methyl ester
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid ethyl ester
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid isopropyl ester
Uniqueness
The tert-butyl ester of 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid may exhibit unique properties such as increased steric hindrance, which can affect its reactivity and stability. This can make it more suitable for specific applications where other esters may not perform as well.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-carbamoyl-2-ethyl-6-methylphenyl)propanoate |
InChI |
InChI=1S/C17H25NO3/c1-6-12-10-13(16(18)20)9-11(2)14(12)7-8-15(19)21-17(3,4)5/h9-10H,6-8H2,1-5H3,(H2,18,20) |
InChI Key |
LIWZFVONRJRRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C(=O)N)C)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

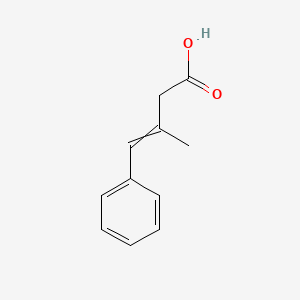
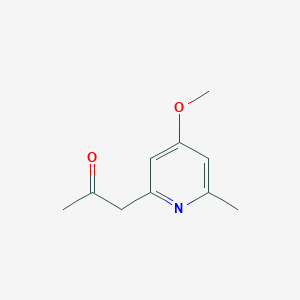
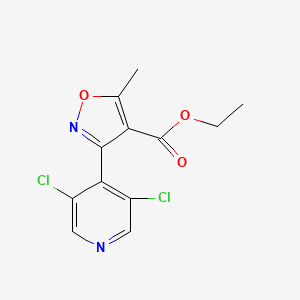
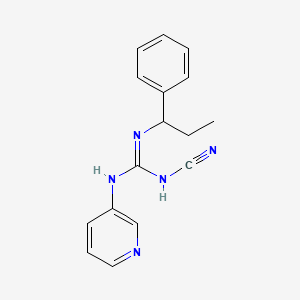
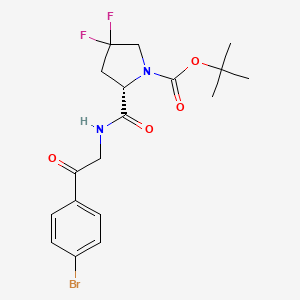

![4-Cyanophenyl 4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B8496628.png)
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)-L-alanine](/img/structure/B8496640.png)
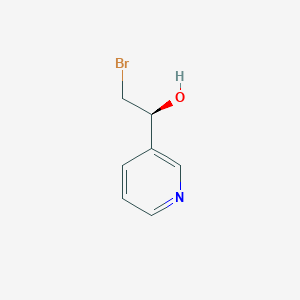
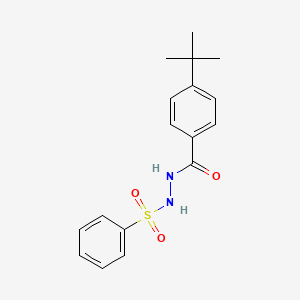
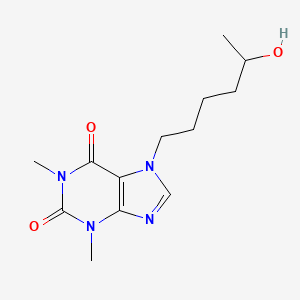
![(2R,5R,7R,8R,10S,11R,14S,15S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B8496652.png)
